5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one
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Overview
Description
5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: This compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A simpler bicyclic compound used as a reference in studying the properties of more complex derivatives.
Camphor: A naturally occurring bicyclic compound with various medicinal and industrial applications.
DABCO (1,4-Diazabicyclo[2.2.2]octane): A bicyclic compound used as a catalyst and in organic synthesis
Uniqueness
5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one is unique due to its combination of a bicyclic structure with a benzodiazepine core. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-19-15-4-2-3-5-16(15)20(9-8-17(19)21)18(22)14-11-12-6-7-13(14)10-12/h2-5,12-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZATEIHDCJRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCN(C2=CC=CC=C21)C(=O)C3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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